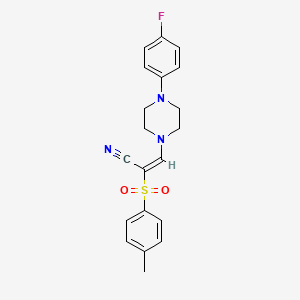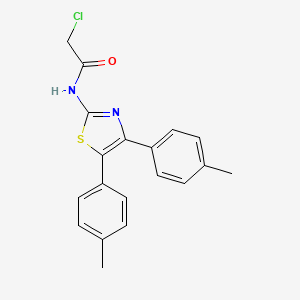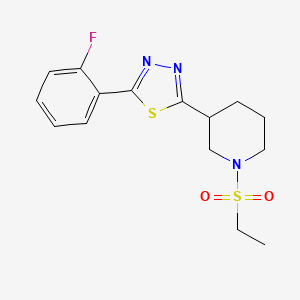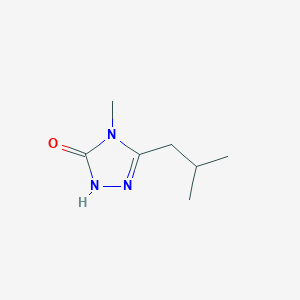
(E)-3-(4-(4-fluorophenyl)piperazin-1-yl)-2-tosylacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of (E)-3-(4-(4-fluorophenyl)piperazin-1-yl)-2-tosylacrylonitrile consists of a piperazine ring, a tosyl group, and an acrylonitrile moiety. The (E) configuration indicates the double bond geometry. Further characterization can be done using techniques like 1H NMR , 13C NMR , FT-IR , and HRMS .
Wirkmechanismus
The exact mechanism of action of (E)-3-(4-(4-fluorophenyl)piperazin-1-yl)-2-tosylacrylonitrile is not fully understood. However, it has been suggested that the compound works by modulating the activity of various neurotransmitters in the brain such as serotonin, dopamine, and norepinephrine. It has also been found to interact with various receptors such as 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. The compound has also been found to decrease the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-(4-(4-fluorophenyl)piperazin-1-yl)-2-tosylacrylonitrile in lab experiments include its potent pharmacological activity, high selectivity, and low toxicity. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on (E)-3-(4-(4-fluorophenyl)piperazin-1-yl)-2-tosylacrylonitrile could focus on its potential as a treatment for various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. It could also be investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies could also focus on the development of more potent and selective analogs of the compound.
Synthesemethoden
The synthesis of (E)-3-(4-(4-fluorophenyl)piperazin-1-yl)-2-tosylacrylonitrile involves the reaction of 4-fluorobenzylpiperazine with tosylacetonitrile in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-(4-fluorophenyl)piperazin-1-yl)-2-tosylacrylonitrile has been found to possess various therapeutic applications. It has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent. The compound has also been investigated for its potential as a treatment for neuropathic pain and inflammation.
Eigenschaften
IUPAC Name |
(E)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-16-2-8-19(9-3-16)27(25,26)20(14-22)15-23-10-12-24(13-11-23)18-6-4-17(21)5-7-18/h2-9,15H,10-13H2,1H3/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPUBXUSFFVKBS-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC=C(C=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2786041.png)
![Tert-butyl N-[[1-(2-aminoethyl)triazol-4-yl]methyl]carbamate](/img/structure/B2786043.png)

![2-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-6-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2786045.png)


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2786050.png)
![5-Chloro-2-methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2786051.png)

![6-bromo-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B2786053.png)



![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2786061.png)